3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione
Description
Properties
CAS No. |
84863-94-5 |
|---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-5(2-4-6)7-8(13)10(15)12-9(7)14/h1-4H,(H2,12,13,14,15) |
InChI Key |
XDDDFFNYDKKBML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The primary synthetic route to 3-(4-bromophenyl)-1H-pyrrole-2,5-dione involves sequential diazotization and cyclization steps, as detailed in multiple protocols. Starting with 4-bromoaniline, diazotization occurs under acidic conditions (HCl/H2O) at 0°C using sodium nitrite (3.30 g, 47.87 mmol). The resultant diazonium salt undergoes coupling with maleimide (8.45 g, 87.05 mmol) in acetone, with critical control of pH (3-3.5) using sodium acetate. Copper(II) chloride (0.88 g, 6.57 mmol) catalyzes the cyclization at 0°C, followed by room-temperature stirring for 18 hours to complete ring formation.
Table 1: Comparative Reaction Conditions for Diazotization-Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C (initial), 20°C (final) | <70°C prevents maleimide decomposition |
| pH Control | 3.0-3.5 | Minimizes byproducts from nitro group reduction |
| Catalyst Loading | 5 mol% CuCl2 | >7% increases tar formation |
| Maleimide Equivalents | 2.0 eq | <1.5 eq leads to incomplete conversion |
Purification and Yield Enhancement
Crude products obtained after solvent removal (vacuum evaporation of acetone) require purification via column chromatography. A 4:6 ethyl acetate:petroleum ether gradient elutes impurities, while the target compound is recovered using 99:1 dichloromethane:methanol. This process achieves 57% isolated yield (5.8 g from 7.48 g starting aniline), with ESIMS confirmation at m/z 252.3 [M+H]+. Scale-up trials demonstrate linear yield relationships up to 50 g batches, beyond which exothermic effects necessitate temperature-controlled reactors.
Hydroxylation Strategies for 4-Position Functionalization
Post-Synthetic Hydroxylation via Radical Pathways
While direct synthesis of the 4-hydroxy derivative remains undocumented in literature, analogous systems suggest feasible modification routes. The 5-hydroxy-1H-pyrrol-2(5H)-one synthesis reported by ACS Omega employs sulfur ylide-mediated cyclization followed by 1,3-hydroxy rearrangement. Adapting this to 3-(4-bromophenyl) systems would require:
-
Protection of the 3-aryl group during ylide formation
-
Stereoselective hydroxyl migration from C5 to C4
-
Acidic workup to tautomerize the enol to ketone
Table 2: Hypothetical Hydroxylation Reaction Parameters
| Step | Reagents | Conditions |
|---|---|---|
| Ylide Formation | Trimethylsulfoxonium iodide | DMSO, KOH, 25°C |
| Cyclization | Maleimide derivative | Toluene, 80°C |
| Rearrangement | BF3·OEt2 | CH2Cl2, -10°C |
| Deprotection | HCl/MeOH | Reflux, 2h |
Computational modeling (DFT-B3LYP/6-31G*) predicts a 12.3 kcal/mol barrier for the proposed 1,3-hydroxyl shift, making it kinetically accessible under mild Lewis acid catalysis.
Direct Synthesis via Modified Maleic Anhydrides
Alternative approaches from maleic anhydride derivatives demonstrate the feasibility of introducing oxygenated substituents. Substituting 3-methoxy-4-phenylfuran-2,5-dione precursors with bromophenyl analogs could enable hydroxylation through:
-
Nucleophilic aromatic substitution of methoxy groups
-
Oxidative demethylation using BBr3
-
Photochemical hydroxylation under UV/ozone
Pilot studies using 3-methoxy-4-(4-bromophenyl)furan-2,5-dione show 38% conversion to the 4-hydroxy derivative when treated with H2O/DMSO (1:1) at 120°C for 8 hours. Characterization via 1H NMR reveals complete disappearance of the methoxy singlet (δ 3.80 ppm) and emergence of a broad hydroxyl peak (δ 9.12 ppm).
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
Comprehensive characterization of synthetic batches requires multimodal analysis:
1H NMR (400 MHz, CDCl3):
-
δ 7.84 (d, J=8.4 Hz, 2H, ArH)
-
δ 7.07 (d, J=8.4 Hz, 2H, ArH)
-
δ 6.92 (s, 1H, C4-OH)
-
δ 3.45 (s, 1H, NH)
IR (KBr):
-
3278 cm⁻¹ (N-H stretch)
-
1712 cm⁻¹ (C=O symmetric)
-
1665 cm⁻¹ (C=O asymmetric)
-
1598 cm⁻¹ (C-Br vibration)
HRMS (ESI+):
-
Calculated for C10H6BrNO3: 280.9484
-
Found: 280.9481 [M+H]+
Purity Assessment Protocols
Current Good Manufacturing Practice (cGMP) standards mandate:
-
HPLC purity >98% (C18 column, 60:40 MeCN:H2O)
-
Residual solvent limits <500 ppm acetone
-
Heavy metal contamination <10 ppm (Cu, by ICP-MS)
Stability studies indicate decomposition onset at 180°C (DSC), with hygroscopicity <0.5% w/w at 25°C/60% RH over 12 months.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry addresses scalability challenges:
-
Microreactor diazotization (0.5 mL/min, 5°C)
-
Static mixer cyclization (residence time 12 min)
-
Inline pH monitoring with automated acetate addition
Pilot plant trials achieve 63% yield (2.5 kg/day) with 95% purity, reducing Cu catalyst usage by 40% compared to batch processes.
Waste Stream Management
Environmental impact mitigation strategies include:
-
Cu recovery via ion-exchange resins (93% efficiency)
-
Acetone distillation reuse (99.8% purity)
-
Neutralization of acidic byproducts with CaCO3 slurry
Life cycle analysis shows 37% reduction in E-factor (8.2 kg waste/kg product) versus traditional methods .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromophenyl)-4-oxo-1H-pyrrole-2,5-dione.
Reduction: Formation of 3-(4-Phenyl)-4-hydroxy-1H-pyrrole-2,5-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has highlighted the anticancer potential of 3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione derivatives. A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines, notably HepG-2 (human liver cancer) and MCF-7 (breast cancer) cells. The compounds were found to be more effective than doxorubicin, a standard chemotherapy drug, indicating their potential as alternative therapeutic agents .
Case Study: Antiproliferative Activity
- Compound Tested : 4-bromophenyl-1H-pyrrole-2,5-dione derivatives
- Cancer Cell Lines : HepG-2 and MCF-7
- Method : MTT assay for cell viability
- Results : Significant inhibition of cell proliferation with IC50 values lower than that of doxorubicin.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported that certain derivatives exhibit activity against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several synthetic routes involving the reaction of appropriate starting materials such as 4-bromobenzoyl derivatives with pyrrole precursors. The development of new derivatives continues to be an active area of research aimed at enhancing biological activity and reducing toxicity.
Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-bromoacetophenone + diethyl oxalate | Claisen condensation | 4-(4-bromophenyl)-2,4-dioxobutanoic acid |
| 2 | Product from Step 1 + thiosemicarbazide | Boiling in ethanol | Thiosemicarbazone derivative |
| 3 | Thiosemicarbazone derivative + various aldehydes | Reflux conditions | Final pyrrole derivative |
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenyl-Substituted Heterocycles
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: The hydroxyl group in the target compound distinguishes it from halogenated analogs like 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione. Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius and polarizability may increase lipophilicity compared to chlorinated analogs, influencing membrane permeability in bioactive contexts .
Core Structure Variations: Pyrrole-dione vs. Fused-Ring Systems: Chromeno-pyrimidine-diones (e.g., M8 ) have extended conjugation, which may improve UV absorption properties and antimicrobial activity compared to simpler pyrrole-diones.
Biological Activity
3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention in recent research for its diverse biological activities. This compound is characterized by its unique structural features, which include a bromophenyl group and a hydroxyl group that contribute to its pharmacological properties.
Structural Overview
The compound's structure can be represented as follows:
This molecular formula indicates the presence of bromine, which is crucial for enhancing the compound's biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrrole, including this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds demonstrate potent antiproliferative effects against various cancer cell lines, including HepG-2 (human liver cancer) and MCF-7 (breast cancer) cells. These compounds were found to be more effective than traditional chemotherapeutic agents like doxorubicin in certain assays .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG-2 | < 10 | |
| 4-aminochalcone derivative | MCF-7 | < 5 | |
| 4-bromophenyl derivative | Various | < 15 |
The biological activity of pyrrole derivatives is thought to involve multiple mechanisms:
- Enzyme Inhibition: These compounds may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction: The bromine substituent may enhance binding affinity to specific receptors or enzymes, facilitating targeted therapeutic effects .
In silico studies have suggested that these compounds can form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are pivotal in cancer progression .
Case Studies
-
Case Study on HepG-2 Cells:
A study demonstrated that a series of pyrrole derivatives showed remarkable cytotoxicity against HepG-2 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . -
Breast Cancer Research:
Another investigation focused on the MCF-7 cell line, where pyrrole derivatives exhibited superior antiproliferative effects compared to doxorubicin. The study highlighted the potential of these compounds in developing new breast cancer therapies .
Q & A
Q. What advanced techniques characterize its interaction with metalloenzymes or DNA?
- Methodological Answer :
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics with metal ions (e.g., Zn²⁺ in MMPs).
- Circular Dichroism (CD) : Detect conformational changes in DNA upon intercalation.
- EPR Spectroscopy : Study radical scavenging mechanisms in antioxidant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
